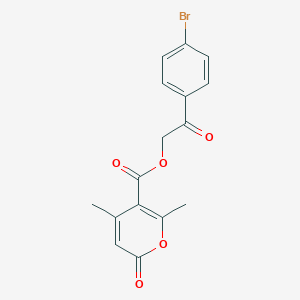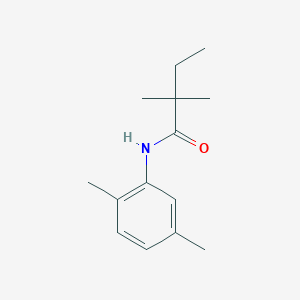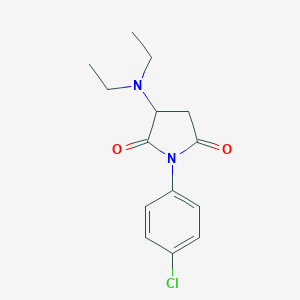
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, commonly known as BDP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP is a synthetic compound that belongs to the class of pyranocarboxylic acid derivatives. It has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BDP has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BDP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BDP has also been found to be stable under various conditions, making it suitable for use in various assays. However, BDP has some limitations, such as its low solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on BDP. One potential area of research is the development of BDP-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of BDP in various neurodegenerative disorders. Furthermore, the development of new synthetic routes for BDP could lead to the discovery of new analogs with improved properties. Overall, the research on BDP has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
BDP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-oxo-2H-pyran-5-carboxylic acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of BDP has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学的研究の応用
BDP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. It has also been found to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
特性
分子式 |
C16H13BrO5 |
|---|---|
分子量 |
365.17 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5/c1-9-7-14(19)22-10(2)15(9)16(20)21-8-13(18)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3 |
InChIキー |
YUWYSEPKTFFSLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
正規SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)




![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


